2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13603095
InChI: InChI=1S/C7H13NO2S.ClH/c9-11(10)5-7(6-11)2-1-3-8-4-7;/h8H,1-6H2;1H
SMILES: C1CC2(CNC1)CS(=O)(=O)C2.Cl
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.71 g/mol

2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride

CAS No.:

Cat. No.: VC13603095

Molecular Formula: C7H14ClNO2S

Molecular Weight: 211.71 g/mol

* For research use only. Not for human or veterinary use.

2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride -

Specification

Molecular Formula C7H14ClNO2S
Molecular Weight 211.71 g/mol
IUPAC Name 2λ6-thia-8-azaspiro[3.5]nonane 2,2-dioxide;hydrochloride
Standard InChI InChI=1S/C7H13NO2S.ClH/c9-11(10)5-7(6-11)2-1-3-8-4-7;/h8H,1-6H2;1H
Standard InChI Key OYRITEHMJMEIEA-UHFFFAOYSA-N
SMILES C1CC2(CNC1)CS(=O)(=O)C2.Cl
Canonical SMILES C1CC2(CNC1)CS(=O)(=O)C2.Cl

Introduction

Chemical Structure and Identification

Structural Characteristics

The compound’s spiro system comprises two fused rings: a seven-membered nonane ring and a five-membered ring. The sulfur atom at position 2 is substituted with two oxygen atoms (sulfonyl group), and the nitrogen at position 6 is part of the azaspiro moiety. The hydrochloride salt form indicates protonation of the tertiary amine, enhancing solubility and stability .

PropertyValue
CAS Number2200861-77-2
Molecular FormulaC₇H₁₄ClNO₂S
Molecular Weight211.71 g/mol
Purity≥98% (NLT 98%)
IUPAC Name2λ⁶-thia-6-azaspiro[3.5]nonane-2,2-dione hydrochloride
SMILESC1CC2(CNC1)CS(=O)(=O)C2.[H]Cl

Source: Synblock , PubChem

Stereochemical Features

The sulfur atom adopts a tetrahedral geometry due to the sulfonyl group, while the nitrogen is part of a tertiary amine. The spiro junction creates a rigid bicyclic system, influencing reactivity and biological interactions .

Synthesis and Manufacturing

Industrial Production Considerations

Key factors include:

  • Catalysts: Acidic or basic conditions may facilitate cyclization or salt formation.

  • Purification: Crystallization and chromatography are employed to achieve high purity (≥98%) .

Physical and Chemical Properties

Reactivity and Stability

  • Hydrolytic Stability: The sulfonyl group is resistant to hydrolysis under mild conditions but may degrade under strong acidic/basic environments.

  • Thermal Stability: Decomposition occurs above 200°C, typical for sulfonamide-based compounds .

HazardCodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust.

  • P280: Wear protective gloves/eye protection.

  • P304+P340: If inhaled, remove to fresh air and seek medical attention .

Pharmaceutical Applications

Role as a Pharmacophore

This compound serves as a scaffold in medicinal chemistry, particularly for:

  • Anticancer Agents: Spirocyclic systems can modulate kinase activity or DNA binding.

  • Antiviral and Antibacterial Agents: The sulfonyl group may enhance binding to viral enzymes or microbial targets .

Comparative Advantages

FeatureAdvantage
Spiro ArchitectureRigid structure improves target specificity
Sulfonyl GroupEnhances solubility and bioavailability
Hydrochloride SaltStabilizes the compound for storage and use

Research and Development Challenges

Synthetic Complexity

Spirocyclic synthesis often requires multi-step protocols, including:

  • Precursor Synthesis: Preparation of sulfonyl or amine intermediates.

  • Ring Closure: Cyclization under high-temperature or catalytic conditions .

Scalability and Cost

Industrial production faces challenges such as:

  • Yield Optimization: Cyclization steps may have moderate yields (e.g., 50–60%).

  • Purification Costs: High-purity requirements necessitate advanced chromatography .

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